Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Overview

Description

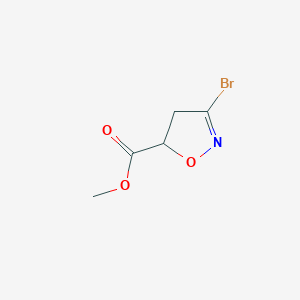

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a brominated dihydroisoxazole derivative characterized by a partially saturated isoxazole ring substituted with a bromine atom at position 3 and a methyl carboxylate group at position 5. Its synthesis typically involves [3 + 2] cycloaddition reactions, as demonstrated by the reaction of aldoximes with alkenes or alkynes under oxidative conditions, achieving yields up to 80% using reagents like NaCl, Oxone, and Na₂CO₃ . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate typically involves the [3+2] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . One common method includes the reaction of dibromoformoxime with 2-methylpropene in the presence of a base . The reaction conditions often involve controlling the temperature to be between 0-8°C and fully reacting for 2 hours in an ice-water bath, followed by stirring at room temperature for an additional 3 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cycloaddition reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium bicarbonate and solvents like dichloromethane . The reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while cycloaddition reactions can lead to the formation of more complex isoxazole derivatives .

Scientific Research Applications

Chemical Overview

Molecular Formula : C6H6BrN O3

CAS Number : 127141-36-0

Structure : The compound features a five-membered isoxazole ring with a bromine substituent and a carboxylate group, which contributes to its reactivity and biological interactions.

Medicinal Chemistry

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate serves as a crucial building block in the synthesis of potential drug candidates. Its unique structure allows for modifications that can enhance pharmacological properties.

Organic Synthesis

This compound is utilized in the synthesis of more complex organic molecules. Its reactivity makes it an important intermediate in the development of various chemical entities.

Biological Studies

Research has indicated that derivatives of this compound exhibit promising biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various bacterial and fungal strains.

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, warranting further exploration.

Research highlights the compound's diverse biological activities:

Antimicrobial Activity Assessment

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Notes |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against Gram-positive bacteria |

| Escherichia coli | 16 | Moderate activity noted |

| Candida albicans | 4 | Significant antifungal effect |

The antimicrobial activity is attributed to mechanisms such as disruption of cell membranes and enzyme inhibition.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various isoxazole derivatives, including this compound. Results indicated enhanced antibacterial potency due to the presence of the bromine atom compared to non-brominated analogs.

- Fungal Inhibition : Another investigation focusing on fungal pathogens demonstrated substantial activity against Candida species with MIC values lower than traditional antifungal agents, indicating its potential role in developing new antifungal therapies.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Methyl 3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (CAS 1160245-60-2) replaces bromine with chlorine at the para position of the phenyl group. The chlorine atom, being less electronegative and smaller than bromine, reduces molecular weight (C₁₂H₁₁ClNO₃ vs. This analog is commercially available (MDL: MFCD02185946), highlighting its utility in pharmaceutical research .

Ethyl 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylate (C₁₃H₁₂BrNO₃, MW 310.14) differs in ester group (ethyl vs. methyl) and substituent positions (5-methylisoxazole vs. 4,5-dihydroisoxazole). The ethyl ester increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The fully unsaturated isoxazole core may confer greater aromatic stability compared to the dihydroisoxazole ring .

Substituent Position and Ring Saturation

The dihydroisoxazole’s partial saturation introduces conformational flexibility, possibly enhancing stereoselective synthesis applications compared to rigid aromatic analogs .

Ethyl 3-Bromo-4,5-dihydroisoxazole-5-carboxylate (CAS 882530-43-0) swaps the methyl ester for ethyl, subtly modifying steric and electronic profiles. Such variations influence crystallization behavior and solubility, critical for formulation in drug development .

Key Data Table

Pharmacological and Industrial Relevance

- Steroid Derivatives : The compound is incorporated into steroid hybrids (e.g., ’s decahydro-cyclopenta[a]phenanthren-3-yl derivative), indicating utility in hormone-related drug design .

Biological Activity

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate (MBDIC) is a compound of significant interest due to its biological activity, particularly as an inhibitor of human transglutaminase 2 (TG2). This article explores the biological properties of MBDIC, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

MBDIC belongs to the class of dihydroisoxazoles, which have been shown to possess various pharmacological activities. The compound's structure features a bromine atom at the 3-position and a carboxylate group at the 5-position, which are critical for its biological activity. Recent studies have highlighted the importance of these structural components in enhancing the compound's inhibitory effects on TG2, an enzyme implicated in several pathological conditions, including cancer and neurodegenerative diseases.

The primary mechanism by which MBDIC exerts its biological effects is through covalent inhibition of TG2. Research indicates that MBDIC binds to the active site cysteine residue of TG2, leading to irreversible inhibition. This covalent modification is facilitated by the electrophilic nature of the bromine-substituted dihydroisoxazole moiety. The binding affinity and selectivity for TG2 are influenced by the stereochemistry and substituents on the dihydroisoxazole ring.

Structure-Activity Relationship (SAR)

A series of studies have been conducted to elucidate the SAR of MBDIC and related compounds. Key findings include:

- Stereochemistry : The (S)-enantiomer of dihydroisoxazole exhibits significantly higher inhibitory potency compared to its (R)-counterpart. For example, MBDIC shows a k_inh/K_I value that is approximately fifty-fold greater than that of less potent analogs .

- Substituent Effects : Variations in substituents on the isoxazole ring can modulate both potency and selectivity. Compounds with electron-withdrawing groups tend to enhance activity against TG2, while bulky groups can hinder binding efficiency .

Table 1: Structure-Activity Relationship Data

| Compound | Stereochemistry | k_inh/K_I (M^-1 min^-1) | Remarks |

|---|---|---|---|

| MBDIC | (S) | 57,000 | Highly potent against TG2 |

| Analog 1 | (R) | <5 | Minimal inhibition |

| Analog 2 | (S) | 1,000 | Moderate potency |

Biological Studies

Several case studies have demonstrated the therapeutic potential of MBDIC:

- Inhibition of Glioblastoma Growth : In rodent models, MBDIC has shown promising results in inhibiting tumor growth associated with glioblastoma. The compound's ability to irreversibly inhibit TG2 may contribute to its anticancer effects by disrupting cellular signaling pathways critical for tumor survival .

- Neuroprotective Effects : Preliminary studies suggest that MBDIC may also possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases where TG2 is implicated .

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate, and what key intermediates are involved?

Basic Research Question

The synthesis typically involves 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles like methyl acrylate. A critical intermediate is the nitrile oxide, generated in situ from substituted benzaldehydes via oxidation with hydroxylamine hydrochloride. Bromination at the 3-position of the dihydroisoxazole ring is achieved using bromine or bromide salts under controlled conditions. Key steps include:

- Formation of nitrile oxides from aldehydes and hydroxylamine .

- Cycloaddition with methyl acrylate to form the dihydroisoxazole core .

- Purification via column chromatography to isolate enantiomerically pure products .

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Advanced Research Question

Enantiomeric purity is critical for bioactivity studies. Methods include:

- Chiral resolution : Use of L-mandelic acid to form diastereomeric salts, followed by recrystallization to isolate the desired enantiomer .

- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) during cycloaddition to induce stereoselectivity.

- Chromatographic separation : Utilize chiral stationary phases (e.g., Chiralpak® columns) for HPLC-based purification.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the dihydroisoxazole ring structure and bromine substitution. Coupling constants (e.g., ) help verify stereochemistry .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 223.9972 for CHBrNO) confirms molecular formula .

- IR Spectroscopy : Peaks at ~1700 cm indicate the ester carbonyl group .

Q. What in silico approaches are used to predict the biological activity of dihydroisoxazole derivatives?

Advanced Research Question

Computational methods include:

- Molecular docking : Simulate binding interactions with target receptors (e.g., nematode nicotinic acetylcholine receptors). For Methyl 3-bromo derivatives, allosteric binding sites are prioritized .

- QSAR Modeling : Correlate structural features (e.g., bromine electronegativity, ester group polarity) with nematicidal LC values .

- MD Simulations : Assess stability of ligand-receptor complexes over time to predict efficacy .

Q. What in vitro assays are suitable for evaluating the nematicidal activity of this compound?

Basic Research Question

Standard assays include:

- Juvenile Mortality Assays : Expose Meloidogyne incognita J2 larvae to compound solutions (e.g., 100–1000 µg/mL) and measure mortality rates after 24–72 hours .

- LC Determination : Use probit analysis to calculate the concentration required to kill 50% of the population. For example, carbofuran (positive control) has an LC of 168 µg/mL .

- Egg Hatching Inhibition : Treat nematode eggs with the compound and monitor hatching suppression over 7 days .

Q. How do structural modifications at the 3-position of the dihydroisoxazole ring influence bioactivity against nematodes?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., Br) : Enhance binding to acetylcholine receptors by increasing electrophilicity. Methyl 3-bromo derivatives show LC values ~400 µg/mL, outperforming non-halogenated analogs .

- Aromatic Substitutions : Phenyl or 4-chlorophenyl groups at the 3-position improve nematicidal activity by 30–70% compared to alkyl substituents, likely due to π-π stacking with receptor residues .

- Steric Effects : Bulky groups reduce activity, suggesting a size-limited binding pocket .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Question

- Bromination Control : Excess bromine leads to di-substitution; stoichiometric Br or NBS is preferred .

- Enantiomer Separation : Large-scale chiral resolution requires optimized solvent systems (e.g., isopropanol/water) to minimize yield loss .

- Reaction Exotherms : Cycloaddition steps are highly exothermic; controlled addition of reagents and cooling (<5°C) is critical .

Q. How does this compound compare to commercial nematicides in terms of environmental persistence?

Advanced Research Question

- Hydrolysis Studies : The ester group hydrolyzes in alkaline soils (t = 48 hours at pH 9), reducing persistence compared to carbofuran (t = 30 days) .

- Photodegradation : UV exposure degrades the dihydroisoxazole ring, yielding non-toxic carboxylic acid derivatives .

- Soil Adsorption : Log P values (~1.5) suggest moderate mobility, minimizing groundwater contamination .

Properties

IUPAC Name |

methyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO3/c1-9-5(8)3-2-4(6)7-10-3/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFMYTOTPSJMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=NO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.